

Spectroscopic Profile of 4-Chloromandelic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloromandelic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloromandelic acid**, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside procedural outlines for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Chloromandelic acid**.

Table 1: ^1H NMR Spectroscopic Data for **4-Chloromandelic Acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.5-13.0	Singlet (broad)	-COOH
7.45 - 7.35	Multiplet	Ar-H
5.12	Singlet	-CH(OH)

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chloromandelic Acid** (Predicted)

Chemical Shift (δ) ppm	Assignment
173.5	-COOH
139.1	Ar-C (quaternary, C-Cl)
132.9	Ar-C (quaternary, C-CH)
128.5	Ar-CH
128.1	Ar-CH
72.4	-CH(OH)

Note: Experimental data from a specific source (Aldrich Chemical Company, Inc.) is referenced in public databases, but specific peak values were not publicly available. The values presented are based on typical chemical shifts for similar structures.[\[1\]](#)

Table 3: IR Spectroscopic Data for **4-Chloromandelic Acid**

Wavenumber (cm^{-1})	Vibrational Mode
3400 - 2400 (broad)	O-H stretch (carboxylic acid)
~3200 (broad)	O-H stretch (alcohol)
~3050	C-H stretch (aromatic)
~1700	C=O stretch (carboxylic acid)
~1600, ~1480	C=C stretch (aromatic ring)
~1200	C-O stretch (acid/alcohol)
~830	C-H bend (aromatic, para-substituted)
~750	C-Cl stretch

Note: A full experimental peak list with assignments is not publicly available. The presented data is based on typical IR absorption bands for the functional groups present in **4-Chloromandelic Acid**.

Chloromandelic acid.

Table 4: Mass Spectrometry Data for **4-Chloromandelic Acid**

m/z	Relative Intensity (%)	Putative Assignment
186/188	~3:1	[M]+• (Molecular ion with isotopic pattern for Cl)
141/143	~3:1	[M-COOH]+
113/115	~3:1	[C ₇ H ₄ Cl]+
77	-	[C ₆ H ₅]+

Note: The fragmentation pattern is consistent with the structure of **4-Chloromandelic acid**, showing characteristic losses of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of 5-10 mg of **4-Chloromandelic acid** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: 400 MHz NMR Spectrometer
 - Nuclei: ¹H and ¹³C

- Temperature: 298 K
- ^1H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
- ^{13}C NMR:
 - Pulse Program: Standard single pulse with proton decoupling
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **4-Chloromandelic acid** is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: FTIR Spectrometer
 - Scan Range: 4000-400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

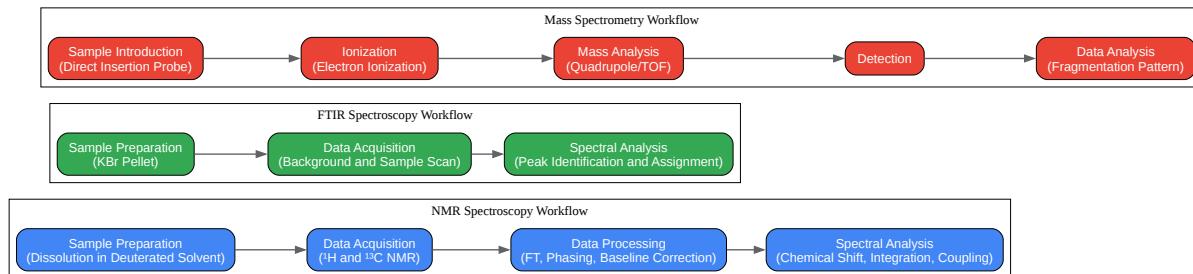
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of **4-Chloromandelic acid** is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into the ion source.
- Instrument Parameters:
 - Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 200-250 °C
 - Mass Range: m/z 50-500
- Data Acquisition: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The mass spectrum of **4-Chloromandelic acid** is then recorded. The resulting spectrum displays the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, FTIR, and MS spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **4-Chloromandelic acid**. The provided data and protocols are intended to support further research and development activities.

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References

- 1. 4-Chloromandelic acid | C₈H₇ClO₃ | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

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